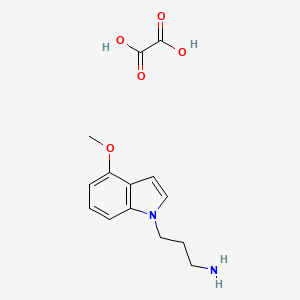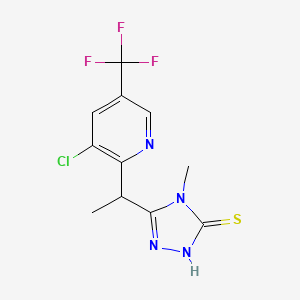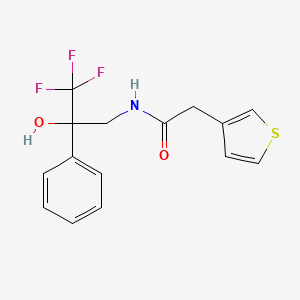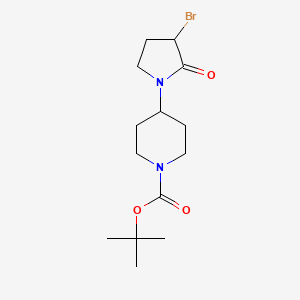![molecular formula C14H17N3O5S3 B2757746 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219237-31-6](/img/structure/B2757746.png)
1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound. The presence of the methylsulfonyl groups suggests that this compound might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group would likely contribute to the aromaticity of the compound, while the pyrrolidine ring would add some three-dimensionality to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the aromatic ring and the polar sulfonyl groups might make it relatively stable and soluble in polar solvents .Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Applications
A study by Fahim and Ismael (2021) delved into the antimalarial properties of sulfonamide derivatives, including compounds structurally related to 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide. These compounds demonstrated significant in vitro antimalarial activity, attributed to their structural features, such as the benzo[d]thiazol-2-ylthio moiety. The research also highlighted their ADMET properties, indicating a promising pharmacokinetic profile for further development (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing the potential of these compounds as selective class III agents for arrhythmias. This indicates the therapeutic significance of sulfonamide derivatives in cardiac applications (Morgan et al., 1990).
Antitumor and Antibacterial Agents
A study by Hafez et al. (2017) on the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and their derivatives revealed potent antitumor and antibacterial activities. Some compounds outperformed standard drugs in in vitro assays against human tumor cell lines and bacterial strains, suggesting their potential as leads for developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Anticancer Agents
An abstract presented by Redda et al. (2011) discussed the synthesis of substituted benzamide/benzenesulfonamide derivatives with anticancer properties. These compounds demonstrated cytotoxic effects on breast cancer cell lines in vitro, highlighting their potential in cancer therapy (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
Molecular Docking and Biological Activity
Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This research underscores the importance of computational methods in identifying and optimizing drug candidates with potential antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S3/c1-24(19,20)9-5-6-10-12(8-9)23-14(15-10)16-13(18)11-4-3-7-17(11)25(2,21)22/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQBEFTYPVGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2757665.png)

![2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2757671.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaper hydroino[1,2-h]purine-2,4-dione](/img/structure/B2757673.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757674.png)


![6-Oxaspiro[4.5]decane-9-carbonitrile](/img/structure/B2757677.png)



![2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2757684.png)
![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2757686.png)